1H NMR and 13C NMR Characterization of 7-Nitro-1-tosyl-1H-indole: A Technical Guide for Advanced Intermediates
1H NMR and 13C NMR Characterization of 7-Nitro-1-tosyl-1H-indole: A Technical Guide for Advanced Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural characterization, mechanistic synthesis, and downstream pipeline integration of a critical pharmaceutical intermediate.
Executive Summary
In modern medicinal chemistry, the precise functionalization of indole cores is a cornerstone of drug discovery. 7-Nitro-1-tosyl-1H-indole serves as a highly versatile, electrophilically primed building block. It is most notably utilized as a critical intermediate in the synthesis of highly selective JAK1 kinase inhibitors —therapeutics designed to modulate the JAK/STAT signaling pathway for the treatment of autoimmune disorders, asthma, and chronic obstructive pulmonary disease (COPD) ().
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will deconstruct the causality behind its synthetic protocol, provide a self-validating framework for its preparation, and rigorously map its 1 H and 13 C NMR chemical shifts to empower your quality control workflows.
Mechanistic Context: The Role of N-Tosylation
Before analyzing the spectral data, it is crucial to understand why the 7-nitroindole core is tosylated in pharmaceutical pipelines. The N-tosylation of 7-nitroindole serves two synergistic purposes:
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Chemical Protection: The indole nitrogen is highly nucleophilic. Tosylation protects this position during aggressive downstream steps, such as C-3 bromination and subsequent Suzuki-Miyaura cross-coupling reactions ().
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Electronic Modulation: The strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, working in tandem with the C-7 nitro group, drastically reduces the electron density of the indole core. This dual-withdrawing effect directs electrophilic aromatic substitution (e.g., halogenation) exclusively to the C-3 position, preventing unwanted poly-halogenation.
Experimental Protocol: N-Tosylation of 7-Nitroindole
To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the operational choice and an immediate validation metric.
Reagents and Equipment
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Starting Material: 7-Nitro-1H-indole (1.0 equiv, e.g., 10.0 mmol)
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Base: Sodium hydride (NaH, 90% dispersion in mineral oil, 2.5 equiv)
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Electrophile: p-Toluenesulfonyl chloride (TsCl, 1.5 equiv)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Equipment: Oven-dried Schlenk flask, magnetic stirrer, nitrogen/argon manifold.
Step-by-Step Methodology
Step 1: Preparation of the Indolic Anion Dissolve 7-nitro-1H-indole in 10 mL of anhydrous THF. Slowly add this solution dropwise to a suspension of NaH in 20 mL of THF at 0 °C over a period of 5 minutes.
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Causality: NaH effectively deprotonates the indole N-H to form a highly reactive nucleophilic anion. The low temperature (0 °C) mitigates the exothermic deprotonation reaction and prevents localized overheating, which could lead to starting material decomposition.
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Validation: The controlled evolution of hydrogen gas ( H2 ) should be observed.
Step 2: Equilibration Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Validation: The cessation of bubbling indicates complete deprotonation and equilibration of the indolic anion.
Step 3: Electrophilic Trapping Dissolve TsCl in 10 mL of THF and add it slowly to the reaction mixture. Heat the system to 65 °C and stir for 11 hours ().
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Causality: The C-7 nitro group exerts a massive electron-withdrawing effect via induction and resonance, significantly reducing the nucleophilicity of the indole nitrogen compared to an unsubstituted indole. Consequently, elevated thermal energy (65 °C) is required to overcome the activation barrier and drive the sulfonylation to completion.
Step 4: Quenching and Extraction Cool the mixture to room temperature, pour into 100 mL of 5% aqueous NaHCO3 , and extract with diethyl ether ( Et2O ) (3 × 50 mL).
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Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The complete disappearance of the lower- Rf 7-nitroindole spot confirms reaction success.
Step 5: Purification Dry the combined organic layers over Na2SO4 , concentrate under reduced pressure, and recrystallize the crude residue from Dichloromethane/Petroleum Ether to yield a yellow solid.
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Validation: Obtain a 1 H NMR spectrum of the purified solid. The absence of the broad indole N-H peak (~8.5-10.0 ppm) and the appearance of a sharp singlet at 2.43 ppm confirms the target structure.
NMR Characterization & Spectral Analysis
Rigorous NMR assignment is critical before advancing this intermediate into cross-coupling workflows. The data below is recorded at 400 MHz ( 1 H) and 101 MHz ( 13 C) in CDCl3 .
1 H NMR Chemical Shifts
The introduction of the tosyl and nitro groups creates distinct deshielding zones on the indole core. The C-7 nitro group strongly deshields the adjacent H-6 proton via resonance, pushing it downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 2.43 | Singlet (s) | 3H | - | Tosyl -CH₃ |
| 6.81 | Doublet (d) | 1H | 3.7 | Indole H-3 |
| 7.30 – 7.34 | Multiplet (m) | 3H | - | Tosyl H-meta (2H) + Indole H-5 (1H) |
| 7.66 | Doublet (d) | 1H | 7.5 | Indole H-4 (or H-6) |
| 7.75 – 7.82 | Multiplet (m) | 4H | - | Tosyl H-ortho (2H) + Indole H-2 (1H) + Indole H-6 (or H-4) (1H) |
Diagnostic Note: The doublet at 6.81 ppm is the most reliable diagnostic peak for the intact indole C-3 position. In downstream bromination steps, the disappearance of this specific peak validates successful C-3 functionalization.
13 C NMR Chemical Shifts
Without 2D HSQC/HMBC correlations, assigning every aromatic methine carbon definitively can lead to false confidence. As an industry best practice, we group the 13 C shifts by their electronic environments to provide a reliable reference framework.
| Chemical Shift (δ, ppm) | Carbon Type / Region | Structural Assignment |
| 145.1 | Quaternary (Aromatic) | Tosyl C-para (attached to methyl) |
| 139.1, 135.6, 134.3 | Quaternary (Aromatic) | Indole C-7, Indole C-3a, Tosyl C-ipso |
| 131.0, 129.6, 127.0, 126.1, 125.3, 123.2, 120.5 | Methine (Aromatic CH) | Indole C-2, C-4, C-5, C-6; Tosyl C-ortho, C-meta |
| 109.2 | Methine (Aromatic CH) | Indole C-3 |
| 21.7 | Primary (Aliphatic CH₃) | Tosyl -CH₃ |
Downstream Workflows: Integration into Drug Discovery
Once synthesized and validated via NMR, 7-nitro-1-tosyl-1H-indole is deployed into the synthesis of JAK1 inhibitors. The workflow typically involves a C-3 bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a functionalized pyrimidine.
Workflow for the synthesis and downstream application of 7-nitro-1-tosyl-1H-indole.
The ultimate goal of these pharmacophores is to selectively bind to the ATP-binding site of the JAK1 kinase. By doing so, they halt the hyperactive JAK/STAT signaling cascade responsible for chronic inflammation.
The JAK1/STAT signaling pathway targeted by derivatives of 7-nitro-1-tosyl-1H-indole.
References
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Wang, X., Xu, Y., Mo, F., Ji, G., Qiu, D., Feng, J., Ye, Y., Zhang, S., Zhang, Y., & Wang, J. "Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group." Journal of the American Chemical Society, 2013, 135(28), 10330-10333. URL:[Link]
- "Novel salts of jak inhibitors and methods of using the same." US Patent US20200062737A1, 2020.
- "JAK1 SELECTIVE KINASE INHIBITOR." European Patent EP3956322B1, 2025.
